

# Radical Relay Reactions Using Side-Arm Modified Bn-BOX Ligands

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## Compound of Interest

Compound Name: *Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane*

CAS No.: 132098-58-9

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High-Fidelity Protocols for Asymmetric C(sp<sup>3</sup>)-H Functionalization and Alkene Difunctionalization

## Executive Summary

This application note details the operational frameworks for executing copper-catalyzed radical relay reactions, a transformative class of transformations pioneered by the Guosheng Liu group and others. While traditional radical chemistry often suffers from poor stereocontrol, the "Radical Relay" strategy utilizes a chiral metalloradical cage to trap transient carbon-centered radicals.

Central to this success is the Side-Arm Modified Bisoxazoline (SaBOX) ligand architecture. Unlike standard

-symmetric BOX ligands, side-arm modifications (typically at the methylene bridge or via pendant groups) introduce secondary coordination spheres or steric walls. These modifications suppress catalyst dimerization and create a deep chiral pocket essential for discriminating prochiral radical faces during the critical metal-capture step.

Primary Applications:

- Enantioselective Benzylic C-H Cyanation.[1][2][3][4]

- Asymmetric Alkene Difunctionalization (e.g., Trifluoromethylcyanation).

## Mechanistic Principles & Ligand Design

### 2.1 The Radical Relay Concept

The reaction operates on a Cu(I)/Cu(II) redox shuttle (often invoking a transient Cu(III) species). The cycle is distinct because the chiral catalyst does not just initiate the radical; it terminates it.

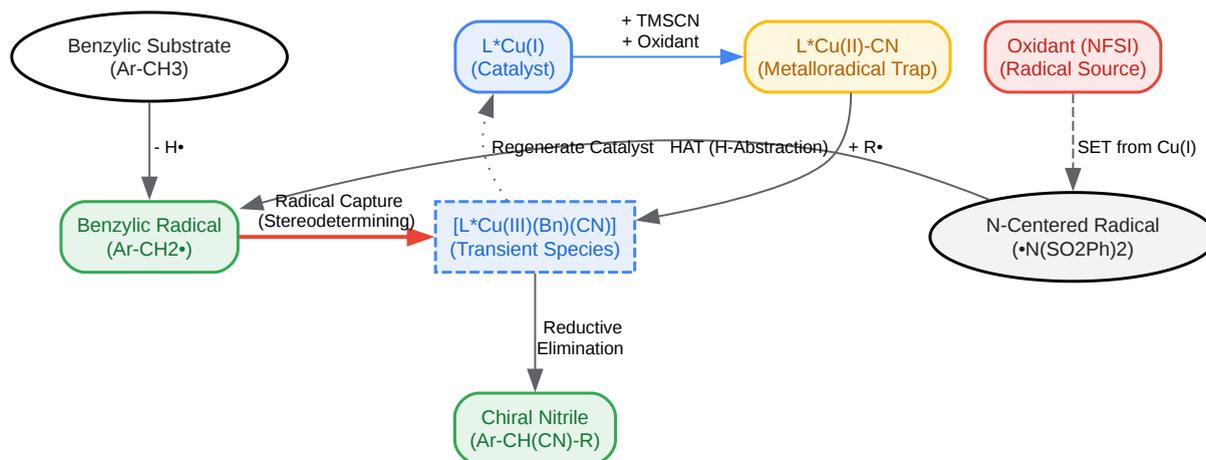
- Oxidation/Activation: A radical initiator (e.g., NFSI, Togni reagent) oxidizes LCu(I) to LCu(II) and generates a radical ( ).
- H-Atom Transfer (HAT) or Addition: The radical abstracts a hydrogen from the substrate (or adds to an alkene), generating a carbon-centered radical ( ).
- Stereoselective Capture: The LCu(II)-Nu species traps to form a high-energy LCu(III)(R)(Nu) complex.
- Reductive Elimination: The C–Nu bond forms, regenerating L<sup>\*</sup>Cu(I).

### 2.2 The Role of Side-Arm Modified Bn-BOX

Standard 4,4'-dibenzyl-2,2'-bisoxazoline (Bn-BOX) ligands are effective but can suffer from conformational flexibility or catalyst poisoning via dimerization.

- The Modification: "Side-arm" typically refers to functionalization at the apical methylene bridge (C2 position between oxazolines) or bulky substituents on the benzyl rings.
- The Effect: These arms (e.g., bulky alkyls, pendant arenes) lock the ligand conformation and shield the metal center, ensuring that the bulky radical intermediate approaches from only one trajectory.

Figure 1: Mechanistic Pathway of Radical Relay Cyanation



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Caption: Catalytic cycle for Cu-catalyzed asymmetric benzylic cyanation. The side-arm ligand dictates the stereochemistry during the radical capture step (Green Node).

## Protocol A: Asymmetric Benzylic C–H Cyanation

Based on the work of Guosheng Liu (Science, 2016).[1]

Objective: Direct conversion of benzylic C–H bonds to chiral nitriles.

### 3.1 Materials & Reagents

Component	Specification	Role
Catalyst Precursor	$\text{Cu}(\text{MeCN})_4\text{PF}_6$	Copper source (labile ligands).
Ligand	(S,S)-4,4'-dibenzyl-2,2'-bisoxazoline (or Side-arm modified variant like SaBOX)	Chiral scaffold.[5][6]
Oxidant / H-Source	N-Fluorobenzenesulfonimide (NFSI)	Generates the sulfonimidyl radical for HAT.
Cyanide Source	TMSCN (Trimethylsilyl cyanide)	Nucleophile. CAUTION: Toxic.
Solvent	Dichloromethane (DCM) or $\text{CCl}_4/\text{DCM}$ mix	Non-coordinating solvent is critical.

## 3.2 Step-by-Step Procedure

### Step 1: Catalyst Formation (In Glovebox)

- In a 4 mL vial equipped with a magnetic stir bar, weigh  $\text{Cu}(\text{MeCN})_4\text{PF}_6$  (1.9 mg, 0.005 mmol, 5 mol%).
- Add the Side-arm modified Bn-BOX Ligand (0.006 mmol, 6 mol%).
  - Note: Ensure a 1.2:1 Ligand:Metal ratio to prevent background racemic reaction from free copper.
- Add anhydrous DCM (0.5 mL) and stir for 30 minutes at room temperature. The solution should turn a clear pale blue/green depending on the specific ligand.

### Step 2: Reaction Assembly

- Add the Benzylic Substrate (0.10 mmol, 1.0 equiv) to the catalyst solution.
- Add NFSI (N-Fluorobenzenesulfonimide) (0.20 mmol, 2.0 equiv).
- Add TMSCN (0.15 mmol, 1.5 equiv) via microsyringe.

- Critical: Add TMSCN slowly to avoid rapid polymerization or catalyst poisoning.
- Seal the vial with a PTFE-lined cap.

### Step 3: Execution

- Remove the vial from the glovebox.
- Stir at 25 °C – 30 °C (room temp) for 12–24 hours.
  - Visual Cue: The reaction mixture often darkens as Cu(II) species accumulate.
- Quenching: Open the vial (in a fume hood) and dilute with Et<sub>2</sub>O (2 mL). Filter through a short pad of silica gel to remove copper salts.
- Concentrate the filtrate under reduced pressure.

### Step 4: Purification

- Purify via Flash Column Chromatography (Hexanes/EtOAc).
- Analyze ee% using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

## Protocol B: Asymmetric Alkene Trifluoromethylcyanation

Application of Radical Relay to Difunctionalization.

Objective: Simultaneous addition of

and

groups across an alkene with high enantiocontrol.

### 4.1 Experimental Workflow

Figure 2: Experimental Setup Workflow



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Caption: General workflow for Cu-catalyzed radical relay difunctionalization.

## 4.2 Procedure

- Catalyst: Prepare Cu(I)/SaBOX complex in DCM (as in Protocol A).
- Reagents: Add Alkene (0.1 mmol) and Togni Reagent I (0.12 mmol, radical source).
- Nucleophile: Add TMSCN (0.15 mmol).
- Base Additive: Often requires a mild base (e.g., or BTMG) depending on the specific side-arm ligand to activate the Togni reagent.
- Reaction: Stir at controlled temperature (often 0 °C to RT) to maximize enantioselectivity.
  - Note: Lower temperatures generally improve ee% but reduce yield due to slower radical capture rates.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (<20%)	Catalyst poisoning by $\text{CN}^-$ .	Add TMS-CN slowly (syringe pump) or use a bulky silyl cyanide (TIPS-CN).
Low ee%	Background racemic reaction.	Ensure Ligand/Cu ratio is >1.1. Confirm "Side-Arm" purity (impurities in ligand synthesis are common).
No Reaction	Inactive Oxidant/Initiator.	Recrystallize NFSI or Togni Reagent. Ensure anhydrous solvent (water kills the radical chain).
Side Product: Dimer	Radical-Radical coupling.	Decrease substrate concentration (dilution favors metal-trapping over dimerization).

## References

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